4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline, also known as MMV665943, is a synthetic compound with significant biological activity. It has been identified primarily for its antifungal and antimalarial properties, demonstrating efficacy against various fungal pathogens, including Candida albicans and Cryptococcus neoformans . This compound is classified as a benzimidazole derivative, a class known for its diverse pharmacological applications.
The synthesis of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline involves several intricate organic chemistry techniques. The process typically includes:
The molecular structure of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C27H22N6 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline |
| InChI Key | SCUWNIHBUXBXKG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
The structure exhibits multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its biological activity and interactions with target enzymes .
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline participates in various chemical reactions:
These reactions are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
The mechanism of action of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline involves the inhibition of key enzymes in fungal and malaria parasites. It disrupts essential cellular processes by:
These mechanisms highlight the compound's potential as a therapeutic agent against resistant strains of fungi and malaria parasites.
The physical and chemical properties of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline include:
| Property | Data |
|---|---|
| Appearance | Solid crystalline form |
| Solubility | Soluble in DMSO; limited solubility in water |
| Melting Point | Not specified |
| Stability | Stable under ambient conditions but sensitive to light and moisture |
These properties are significant for handling, storage, and formulation into pharmaceutical products .
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline has several scientific applications:
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5